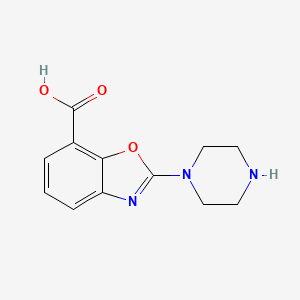
2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid” is a compound with the empirical formula C11H13N3O . It is used as a derivatizing agent for the determination of mono- & diisocyanates by LC and MS, UV or fluorescent detection .
Synthesis Analysis
The synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol pharmacophore is described using a three carbon spacer . The structures of the compounds were confirmed by NMR and mass spectral data .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13N3O3/c16-11(17)8-2-1-3-9-10(8)18-12(14-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2,(H,16,17) and the InChI key is IONCYUDYFKYGKL-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound has a molecular weight of 247.25 . The melting point is reported to be between 154–156 °C .Scientific Research Applications
Antimicrobial Activity
2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid and its derivatives have been studied for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized derivatives that showed variable and modest activity against bacteria and fungi Patel, Agravat, and Shaikh (2011). Similarly, Rameshkumar et al. (2003) observed significant antibacterial and weak antifungal activities in a series of related compounds Rameshkumar et al. (2003).
Antagonistic Activities
Jia Li et al. (2008) designed and synthesized derivatives of 1-(benzoxazole-2-yl)piperazine that exhibited α1-AR antagonistic activities, suggesting potential applications in related therapeutic areas Jia Li et al. (2008).
Anticancer Agents
Murty et al. (2013) synthesized a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole derivatives which were evaluated for their cytotoxicity against various human cancer cell lines, demonstrating potential as anticancer agents Murty et al. (2013).
Polymer Synthesis
Hattori and Kinoshita (1979) reported the synthesis of polyamides containing theophylline and thymine using derivatives of piperazine, indicating applications in polymer chemistry Hattori and Kinoshita (1979).
Synthesis of Novel Compounds
Several studies, such as those by Gauss and Heitzer (1970), Jadhav et al. (2017), and Mhaske et al. (2014), focused on the synthesis of novel compounds involving this compound or its derivatives, exploring new chemical structures and their potential applications Gauss and Heitzer (1970), Jadhav et al. (2017), Mhaske et al. (2014).
Antimycobacterial Activities
Senthilkumar et al. (2009) evaluated the antimycobacterial activities of novel compounds related to this compound against Mycobacterium tuberculosis, highlighting potential therapeutic applications Senthilkumar et al. (2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-11(17)8-2-1-3-9-10(8)18-12(14-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONCYUDYFKYGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC(=C3O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N'-(4-hydroxybenzylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2429252.png)
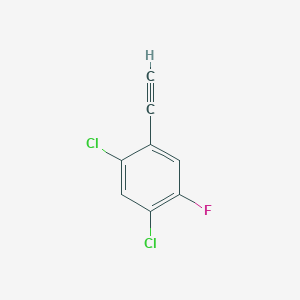



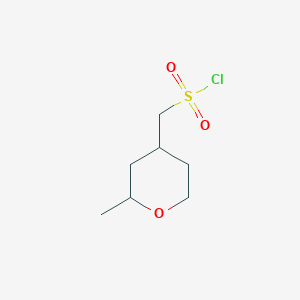

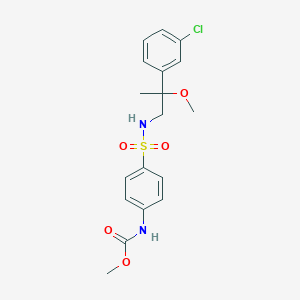
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2429267.png)
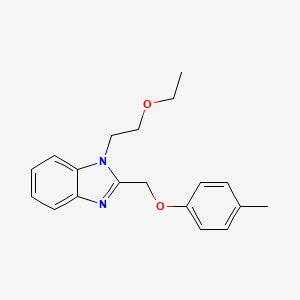
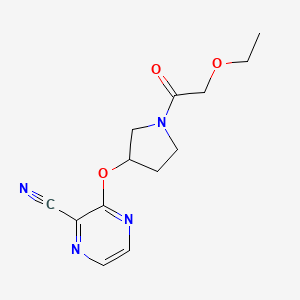
![N-benzyl-2-(4-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)acetamide](/img/structure/B2429272.png)
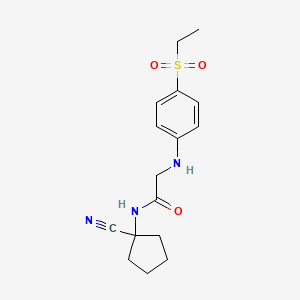
![(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2429275.png)
